molecular formula C19H18F3NO3 B2425335 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 941985-34-8

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2425335
CAS No.: 941985-34-8
M. Wt: 365.352
InChI Key: LUBHFEJJZGIJNW-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydro-1-benzofuran core linked to a 2-(trifluoromethyl)phenyl group. This molecular architecture is characteristic of compounds investigated for their potential biological activities in pharmaceutical research . The compound belongs to a class of molecules where a benzofuran scaffold is functionalized with various acetamide substituents, a structural motif explored in the development of therapeutic agents . The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Research into structurally related compounds indicates potential interest in such molecules for their roles as kinase inhibitors or modulators of protein-protein interactions . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Investigators should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-18(2)10-12-6-5-9-15(17(12)26-18)25-11-16(24)23-14-8-4-3-7-13(14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBHFEJJZGIJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326672
Record name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

941985-34-8
Record name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, catalysts like palladium or platinum, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can further be explored for their biological activities.

Scientific Research Applications

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an anti-tumor, antibacterial, and anti-viral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in tumor growth or viral replication, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Biological Activity

The compound 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a benzofuran moiety and a trifluoromethyl phenyl group, suggests various biological activities that merit detailed investigation.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20F3NO3
  • Molecular Weight : 351.35 g/mol
  • CAS Number : 946306-30-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzofuran moiety facilitates binding to aromatic residues, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This interaction can modulate various biological pathways, leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AA375 (melanoma)4.2
Compound BMCF7 (breast cancer)0.46
Compound CHT29 (colon cancer)<1.0

These results suggest that the compound may exhibit similar anticancer properties, potentially inhibiting cell proliferation through apoptosis or cell cycle arrest mechanisms.

Anti-inflammatory Activity

In addition to anticancer effects, compounds based on the benzofuran structure have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the effects of a benzofuran derivative on human cancer cell lines, reporting an IC50 value of 5 µM against the MCF7 cell line. The study employed flow cytometry to assess apoptosis induction and demonstrated that the compound activates caspase pathways.
  • Case Study on Anti-inflammatory Effects :
    Another research focused on a related compound showing significant inhibition of TNF-alpha production in LPS-stimulated macrophages. The compound was found to reduce inflammation markers by up to 70%, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide?

  • Methodology : Synthesis typically involves sequential coupling of the benzofuran core with a trifluoromethylphenyl acetamide moiety. Key steps include:

  • Step 1 : Alkylation of 2,2-dimethyl-3H-benzofuran-7-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the intermediate ether .
  • Step 2 : Amidation with 2-(trifluoromethyl)aniline via nucleophilic acyl substitution, often using coupling agents like HATU or DCC in anhydrous DMF .
  • Optimization : Reaction temperatures (60–80°C) and solvent polarity significantly influence yield. Purity is confirmed via HPLC (>95%) .

Q. How is the compound’s structure validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., benzofuran methyl groups at δ 1.4–1.6 ppm) and carbonyl signals (δ 168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 422.12) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the benzofuran-acetamide linkage (e.g., C–O bond length ~1.36 Å) .

Q. What are the primary biological targets or assays for this compound?

  • Screening Approaches :

  • Enzyme Inhibition : Tested against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular Activity : Evaluated in cancer cell lines (e.g., MCF-7, A549) via MTT assays to measure IC₅₀ values .
  • ADMET Profiling : Solubility (log P ~3.2) and metabolic stability assessed using liver microsomes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in amidation steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but require rigorous drying to avoid hydrolysis .
  • Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted aniline derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM in EGFR inhibition) may arise from:

  • Assay Variability : Differences in ATP concentrations or incubation times .
  • Compound Purity : Impurities >5% (e.g., residual solvents) can skew results. Validate via HPLC-MS .
  • Cell Line Heterogeneity : Genetic drift in cancer models affects target expression. Use STR-profiled cells .

Q. What computational methods predict the compound’s binding interactions?

  • Approaches :

  • Molecular Docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17), identifying key hydrogen bonds with Lys745 and hydrophobic interactions with the benzofuran core .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting conformational flexibility in the acetamide group .
  • QSAR Models : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity using CoMFA/CoMSIA .

Q. How to design derivatives to improve metabolic stability?

  • Rational Design :

  • Bioisosteric Replacement : Swap trifluoromethyl with cyano or sulfonamide groups to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester linkages (e.g., acetyloxymethyl) for enhanced solubility and controlled release .
  • Metabolite Identification : LC-MS/MS detects hydroxylated benzofuran derivatives in microsomal studies .

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